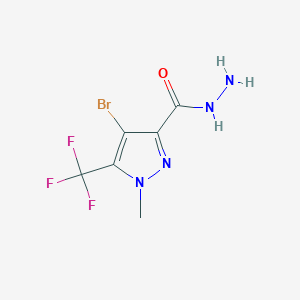

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

描述

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C6H5BrF3N3O This compound is of interest due to its unique structure, which includes a bromine atom, a trifluoromethyl group, and a pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This intermediate is then reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

化学反应分析

Types of Reactions

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Antiviral Agents : Certain derivatives have shown efficacy against viral infections, including measles virus inhibitors .

- Anticancer Agents : Research indicates that modifications to the pyrazole structure can enhance anticancer activity, making it a candidate for further investigation in cancer therapeutics.

Agrochemistry

In agrochemical applications, compounds derived from 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole have been utilized as:

- Pesticides : The trifluoromethyl group enhances biological activity against pests.

- Herbicides : Its derivatives are being studied for selective herbicidal properties, providing effective weed management solutions.

Case Study 1: Antiviral Activity

A study conducted by Sun et al. demonstrated that derivatives of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole exhibit significant antiviral activity. The research highlighted the synthesis of a specific derivative that inhibited measles virus replication in vitro, showcasing its potential therapeutic application .

Case Study 2: Pesticidal Efficacy

Research published in the Journal of Agricultural and Food Chemistry reported on the effectiveness of a pyrazole-based pesticide derived from this compound. The study illustrated its mechanism of action against common agricultural pests, confirming its potential as a new class of agrochemical agents .

作用机制

The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This can result in changes in cellular processes and physiological responses.

相似化合物的比较

Similar Compounds

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the carbohydrazide derivative.

Fluazolate: A compound with a similar trifluoromethyl group, used as a reference standard in analytical testing.

4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: A related compound with additional functional groups.

Uniqueness

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a bromine atom, a trifluoromethyl group, and a pyrazole ring. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

生物活性

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and various biological activities associated with this compound, drawing on recent research findings.

Structural Information

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 227.95 g/mol. The structure features a pyrazole ring substituted with a bromine atom, a trifluoromethyl group, and a carbazide moiety.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 227.95 g/mol |

| SMILES | CN1C(=C(C=N1)Br)C(F)(F)F |

| InChI Key | WPGFBPBCXHFXQD-UHFFFAOYSA-N |

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

In vitro assays indicated that certain derivatives possess IC values ranging from 0.02 to 0.04 µM against COX-2, showcasing their potency compared to traditional anti-inflammatory drugs like diclofenac . The selectivity index for some compounds was notably high, suggesting they could be safer alternatives with fewer gastrointestinal side effects.

Antiproliferative Activity

In addition to anti-inflammatory effects, pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in HeLa and A375 human tumor cell lines. The introduction of specific substituents on the pyrazole ring has been correlated with enhanced activity levels .

Case Studies

A study by Sivaramakarthikeyan et al. synthesized a series of pyrazole derivatives, including compounds similar to this compound. They evaluated these compounds using the carrageenan-induced paw edema model in rats, confirming their anti-inflammatory efficacy and minimal gastric toxicity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, and how does regioselectivity influence intermediate formation?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of hydrazine derivatives with trifluoromethyl ketones, followed by bromination. For example, cyclization using monomethylhydrazine and ethyl acetoacetate under acidic conditions yields the pyrazole core, which is subsequently brominated using N-bromosuccinimide (NBS) in a regioselective manner. Reaction conditions (e.g., solvent polarity, temperature) significantly impact the regioselectivity of bromination at the 4-position .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C, F) identifies functional groups and substitution patterns, particularly the trifluoromethyl (-CF) and bromine substituents. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For XRD refinement, SHELXL is recommended due to its robustness in handling small-molecule data, including anisotropic displacement parameters and hydrogen bonding networks .

Q. What are the standard protocols for evaluating the antimicrobial or enzyme-inhibitory activity of this compound?

- Methodological Answer : Antimicrobial activity is typically assessed via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported. For enzyme inhibition, kinetic assays (e.g., fluorescence-based or colorimetric) are performed using purified targets (e.g., acetylcholinesterase or urease), with IC values calculated from dose-response curves .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding interactions of this compound with biological targets?

- Methodological Answer : AutoDock Vina is a preferred tool due to its scoring function and parallel processing capabilities. Prepare the ligand (compound) and receptor (target protein) by optimizing protonation states and assigning partial charges (e.g., using AMBER force fields). Docking grids should encompass the active site, and results must be validated via molecular dynamics simulations (e.g., RMSD analysis over 100 ns trajectories) .

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned crystals or disordered trifluoromethyl groups?

- Methodological Answer : Twinned crystals require careful handling in SHELXL using the TWIN/BASF commands to model overlapping lattices. Disordered CF groups are refined with isotropic displacement parameters and PART instructions to split occupancy. High-resolution data (<1.0 Å) improves electron density maps for accurate modeling .

Q. How can conflicting spectroscopic and crystallographic data (e.g., hydrogen bonding vs. NMR coupling constants) be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (XRD). Use temperature-dependent NMR to probe hydrogen bonding dynamics. For XRD, refine hydrogen positions using SHELXL’s AFIX constraints, guided by DFT-calculated geometries to validate bond lengths and angles .

Q. What strategies improve the pharmacological profile of this compound, such as bioavailability or metabolic stability?

- Methodological Answer : Derivatization of the carbohydrazide moiety (e.g., acyl hydrazones or Schiff bases) enhances metabolic stability. LogP optimization via substituent variation (e.g., replacing bromine with electron-withdrawing groups) improves membrane permeability. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) guide structural modifications .

属性

IUPAC Name |

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXQIKGHPFXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)NN)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142253 | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-41-0 | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。